molecular formula C20H17N3O4S B6545468 methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate CAS No. 946304-74-1

methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate

Cat. No. B6545468
CAS RN: 946304-74-1
M. Wt: 395.4 g/mol
InChI Key: FFUAVWJOVUHZAQ-UHFFFAOYSA-N
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Description

“Methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate” is a compound that has been synthesized and evaluated as an inhibitor for aldehyde reductase (ALR1) and aldose reductase (ALR2) . It belongs to a series of oxothiazolidine benzoate and acetate derivatives . This compound is believed to represent useful lead structures for the generation of candidate compounds to target a number of pathological conditions, most notably long-term diabetic complications .


Synthesis Analysis

The compound was obtained in good to excellent yield by the heterocyclization of 1-aroyl-3-(2-benzothiazolyl) thioureas and ethyl 4-(3-aroylthioureido)benzoates, respectively, with dimethyl acetylenedicarboxylate (DMAD) in dry methanol . The assigned structures to the synthesized compounds were confirmed by FTIR, 1 H NMR, 13 C NMR, GC-MS and elemental analyses .


Molecular Structure Analysis

The structure and geometry of the compound were confirmed by single crystal X-ray diffraction . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The compound was evaluated as an inhibitor for aldehyde reductase (ALR1) and aldose reductase (ALR2) . Among the tested compounds, it exhibited potent inhibition on ALR2 .

Mechanism of Action

Target of Action

The primary targets of methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate are aldehyde reductase (ALR1) and aldose reductase (ALR2) . These enzymes play a crucial role in the polyol pathway, which is involved in glucose metabolism. Inhibition of these enzymes can help manage pathological conditions, most notably long-term diabetic complications .

Mode of Action

Methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate interacts with its targets (ALR1 and ALR2) by binding to their active sites . This binding inhibits the activity of these enzymes, thereby disrupting the polyol pathway and reducing the conversion of glucose to sorbitol .

Biochemical Pathways

The compound affects the polyol pathway , a two-step process where glucose is reduced to sorbitol by ALR2 and then converted to fructose by sorbitol dehydrogenase . By inhibiting ALR1 and ALR2, the compound reduces the flux of glucose through this pathway, which can help alleviate hyperglycemia-induced cellular damage .

Result of Action

The inhibition of ALR1 and ALR2 by methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate can lead to a decrease in the conversion of glucose to sorbitol . This can help prevent the accumulation of intracellular sorbitol, which is associated with various diabetic complications, including neuropathy, retinopathy, and nephropathy .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as alcohol or organic solvents, can also influence the compound’s solubility and its interaction with its targets .

Future Directions

The compound is believed to represent useful lead structures for the generation of candidate compounds to target a number of pathological conditions, most notably long-term diabetic complications . This suggests that future research could focus on further exploring its potential applications in the treatment of these conditions.

properties

IUPAC Name

methyl 2-[[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-27-19(26)15-9-5-6-10-16(15)22-17(24)11-14-12-28-20(21-14)23-18(25)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUAVWJOVUHZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate

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